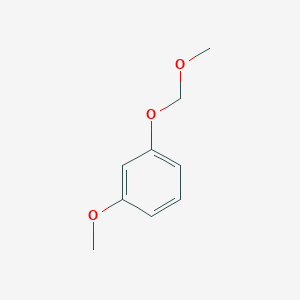

1-Methoxy-3-(methoxymethoxy)benzene

Description

Structural Classification and Synthetic Utility in Aromatic Ether Chemistry

1-Methoxy-3-(methoxymethoxy)benzene, with the chemical formula C9H12O3, is classified as an aromatic ether. wikipedia.orgnumberanalytics.comnumberanalytics.comlibretexts.org Aromatic ethers are a class of organic compounds where an ether linkage is attached to an aromatic ring. numberanalytics.comnumberanalytics.com The structure of this compound consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3) and a methoxymethoxy group (-OCH2OCH3). nih.gov This substitution pattern imparts specific chemical properties and reactivity to the molecule.

Aromatic ethers are generally stable compounds but can undergo reactions such as electrophilic aromatic substitution and cleavage of the ether linkage under specific conditions. numberanalytics.com The presence of the aromatic ring influences the physical properties of these ethers, such as increasing their boiling points compared to aliphatic ethers of similar molecular weight. numberanalytics.comlibretexts.org

The synthetic utility of this compound stems from the differential reactivity of its two ether functionalities. The methoxy group is generally stable under a wide range of reaction conditions, while the methoxymethoxy (MOM) ether acts as a protecting group for the phenolic hydroxyl group. adichemistry.com This allows for selective chemical transformations at other positions of the aromatic ring without affecting the protected hydroxyl group. The MOM group can be selectively removed under acidic conditions to reveal the free phenol (B47542), which can then participate in further reactions. adichemistry.comacs.org This strategic use of a protecting group is fundamental in multi-step organic synthesis.

The compound is utilized as a precursor in the synthesis of various organic compounds. lookchem.com For instance, it has been mentioned in patents related to the preparation of macrocyclic compounds and the synthesis of axially chiral compounds. chiralen.com

Table 1: Physicochemical Properties of this compound

Historical Context and Methodological Advancements in Aryl Methoxymethyl Ether Chemistry

The use of the methoxymethyl (MOM) group as a protecting group for hydroxyl functions, including phenols, is a well-established strategy in organic synthesis. adichemistry.com Historically, MOM ethers were often prepared using chloromethyl methyl ether (MOM-Cl), a reagent now known to be a potent carcinogen. acs.org This serious health hazard prompted the development of alternative, safer methods for the introduction of the MOM group.

Early advancements focused on transacetalization reactions using dimethoxymethane (B151124) (methylal) with various catalysts. acs.org However, many of these methods required strong acid catalysts, limiting their applicability with sensitive substrates. acs.org

More recent methodological advancements have focused on developing milder and more selective conditions for both the formation and cleavage of aryl MOM ethers. For the formation of MOM ethers, reagents like methoxymethyl-2-pyridylsulfide have been developed, which allow for the methoxymethylation of phenols under mild, neutral conditions. acs.org Another approach involves the use of methoxymethyl chloride in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.com

Significant progress has also been made in the deprotection of aryl MOM ethers. While traditional methods relied on strong acids, newer methods offer greater chemoselectivity, allowing for the removal of the MOM group in the presence of other acid-sensitive functionalities. acs.org For example, silica-supported sodium hydrogen sulfate (B86663) has been reported as an efficient and selective heterogeneous catalyst for the cleavage of phenolic MOM ethers at room temperature. acs.org Furthermore, reaction conditions have been developed that show different reactivities between aromatic and aliphatic MOM ethers, enabling selective deprotection. acs.org The cleavage of ethers, in general, can be achieved with strong acids like HI or Lewis acids such as BBr3, proceeding through either SN1 or SN2 mechanisms depending on the structure of the ether. masterorganicchemistry.comlibretexts.org

These advancements in the chemistry of aryl methoxymethyl ethers have enhanced their utility in the synthesis of complex molecules, including natural products and pharmaceuticals, where mild and selective reaction conditions are often crucial for success. acs.orgnih.gov

Table 2: Common Reagents for Formation and Cleavage of Phenolic MOM Ethers

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-10-7-12-9-5-3-4-8(6-9)11-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNUEDCZMXPTFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337420 | |

| Record name | 1-Methoxy-3-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57234-28-3 | |

| Record name | 1-Methoxy-3-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methoxy 3 Methoxymethoxy Benzene

Direct Synthetic Approaches

Direct methods for synthesizing 1-methoxy-3-(methoxymethoxy)benzene and its precursors often involve the strategic formation of ether linkages on a phenolic core.

Alkylation-Based Syntheses of this compound Precursors

The primary precursor for this compound is 3-methoxyphenol, also known as resorcinol (B1680541) monomethyl ether. nih.gov The synthesis of such phenolic precursors often involves the alkylation of a dihydroxybenzene derivative. For instance, the alkylation of p-methoxyphenol can be achieved using an alkylation catalyst like phosphoric acid. google.com While this specific example pertains to a para-substituted phenol (B47542), the principle of selective mono-alkylation of a diphenol is a key strategy. The methoxy (B1213986) group (-OCH3) in compounds like anisole (B1667542) directs electrophilic substitution to the ortho and para positions, a principle that guides the synthesis of more complex substituted benzenes. msu.edulearncbse.in

Nucleophilic Displacement Strategies for Methoxymethyl Incorporation

The incorporation of the methoxymethyl (MOM) group onto the precursor, 3-methoxyphenol, is typically achieved through a nucleophilic displacement reaction. This process involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks an electrophilic source of the methoxymethyl group. upm.edu.mywalisongo.ac.id

A common reagent for this transformation is chloromethyl methyl ether (MOM-Cl). upm.edu.myadichemistry.com The reaction is generally carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH), in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). adichemistry.comsynarchive.comwikipedia.org The phenoxide anion displaces the chloride ion from MOM-Cl in an S_N2-type mechanism to form the desired ether.

Due to the carcinogenic nature of chloromethyl methyl ether, alternative reagents have been developed. wikipedia.orggoogle.com One such alternative is dimethoxymethane (B151124), which can be used in the presence of a catalyst like phosphorus pentoxide (P₂O₅) or a strong acid. adichemistry.comgoogle.com Another mild and effective reagent is Methoxymethyl-2-pyridylsulfide, used with a thiophilic silver salt, which allows for methoxymethylation under neutral conditions. acs.org

The efficiency of these reactions can be influenced by factors such as the presence of other functional groups on the phenol. For example, phenols with ortho-substituents capable of internal hydrogen bonding may react differently or require specific conditions. upm.edu.mygoogle.com

Electrochemical Reaction Pathways to Related Aromatic Ethers

Electrochemical methods offer an alternative pathway for the synthesis of aromatic ethers, often under mild conditions and without the need for traditional catalysts. nih.govnih.gov These methods can involve the oxidation-induced coupling of C(sp³)–H bonds with O–H bonds. nih.gov For instance, the anodic oxidation of methoxylated aryl benzoates can lead to intermolecularly coupled products. rsc.org

While direct electrochemical synthesis of this compound is not extensively detailed, the principles apply to the formation of C-O bonds in similar aromatic systems. nih.govorganic-chemistry.org The Hofer-Moest reaction, an electrolytic decarboxylative ether synthesis, is another example of an electrochemical approach, though its application has been limited. nih.gov A notable development is the electrochemical methoxymethylation of alcohols, providing a greener and safer alternative for preparing MOM ethers. nih.gov

Multistep and Protecting Group Mediated Syntheses

Complex organic syntheses often require multistep sequences where functional groups are protected to prevent unwanted side reactions. The methoxymethyl (MOM) group is a prime example of such a protecting group.

Strategic Introduction of the Methoxymethyl (MOM) Protecting Group

The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functions due to its stability across a range of pH values (pH 4-12) and resistance to various oxidizing and reducing agents. adichemistry.comacs.orgnih.gov Its primary role is to temporarily block the reactivity of a hydroxyl group while other chemical transformations are carried out on the molecule. adichemistry.com

The introduction of the MOM group, or "protection," typically involves reacting the alcohol or phenol with a reagent like chloromethyl methyl ether (MOM-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). adichemistry.com Other reagents like dimethoxymethane with an acid catalyst can also be employed. adichemistry.comgoogle.com

Once the other desired synthetic steps are complete, the MOM group can be removed, or "deprotected," to restore the original hydroxyl group. This is typically achieved under acidic conditions, for example, by using hydrochloric acid in methanol. adichemistry.comsynarchive.com Milder, chemoselective methods for deprotection have also been developed, such as using silica-supported sodium hydrogen sulfate (B86663) or trialkylsilyl triflates with 2,2′-bipyridyl, which is beneficial for substrates containing acid-sensitive functional groups. nih.govorganic-chemistry.org

Table 1: Reagents for MOM Protection of Phenols

| Reagent(s) | Base/Catalyst | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| MeOCH₂Cl | NaH, n-Bu₄N⁺I⁻ | DMF | 24 - 72 h | 71 - 91% |

| MeOCH₂Cl | NaH | DMF | 2 h | 74 - 96% |

| MeOCH₂Cl | i-Pr₂NEt | CH₂Cl₂ | 3 - 8 h | 85 - 98% |

| Dimethoxymethane | P₂O₅ | CHCl₃ | - | - |

| MOM-2-pyridylsulfide | AgOTf, NaOAc | THF | - | Good yields |

Data sourced from multiple studies. adichemistry.comsynarchive.comgoogle.comacs.org

One-Pot Reaction Sequences in the Synthesis of Analogues

One-pot reactions, where multiple reaction steps are carried out in the same flask without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. In the context of diaryl ether synthesis, which includes analogues of this compound, several one-pot methodologies have been developed.

These often involve copper- or palladium-catalyzed cross-coupling reactions. researchgate.netumass.edujsynthchem.com For example, a copper-catalyzed C-O cross-coupling reaction can be used to synthesize diaryl ethers by coupling phenols with aryl halides. researchgate.netjsynthchem.com The choice of catalyst, base, and solvent is crucial for the success of these reactions. acs.org While electron-deficient aryl halides might react with phenols without a catalyst under certain conditions, electron-rich aryl halides often require a catalyst like a copper(I) complex. umass.edu

The development of air-stable and soluble copper(I) catalysts has made these reactions more practical and accessible. umass.edu These one-pot approaches streamline the synthesis of complex diaryl ethers, which are important structures in many biologically active compounds and materials. researchgate.net

Reactivity and Mechanistic Investigations of 1 Methoxy 3 Methoxymethoxy Benzene and Analogues

Ortho-Metalation and Regioselective Functionalization of (Methoxymethoxy)arenes

Directed ortho-metalation (DoM) is a powerful strategy for the site-specific functionalization of aromatic compounds. nih.gov In this reaction, an electrophile is directed to the ortho- position of a directing metalation group (DMG) via an aryllithium intermediate. wikipedia.org The methoxymethyl (MOM) group, present in 1-methoxy-3-(methoxymethoxy)benzene, can serve as a DMG. The heteroatom on the DMG interacts with lithium, facilitating deprotonation at the nearest ortho- position by a strong base like n-butyllithium. wikipedia.orgbaranlab.org This creates a highly regioselective method for introducing substituents, as ordinary electrophilic aromatic substitutions often yield a mixture of ortho and para isomers. wikipedia.org

The methoxy (B1213986) group is also known to be a DMG. wikipedia.org In a molecule like this compound, the relative directing power of the methoxy and methoxymethoxy groups, along with steric and electronic factors, will influence the site of metalation. baranlab.orguwindsor.ca The O-carbamate group, particularly OCONEt2, is recognized as one of the most powerful DMGs. nih.gov The hierarchy of directing group ability is a critical consideration in designing synthetic routes involving multiple potential directing groups. nih.gov

While MOM-protected phenols are effective in many DoM protocols, challenges can arise. For instance, proton exchange from a neighboring group can quench the desired aryl anion, reducing the efficiency of the process. nih.gov The choice of base is also critical; powerful alkyllithium bases like n-BuLi, sec-BuLi, and t-BuLi are commonly used. baranlab.org Additives such as tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates, increasing basicity and accelerating the metalation reaction. baranlab.orgresearchgate.net

Electrophilic Aromatic Substitution Reactivity Profiles

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the electronic properties of its substituents. Both the methoxy (-OCH3) and methoxymethoxy (-OCH2OCH3) groups are considered activating groups, meaning they increase the rate of reaction compared to unsubstituted benzene (B151609). proprep.commasterorganicchemistry.com These groups donate electron density to the aromatic ring, primarily through resonance, which stabilizes the positively charged intermediate (arenium ion or sigma complex) formed during the reaction. orgosolver.comlibretexts.org

This electron donation preferentially increases the electron density at the ortho and para positions relative to the substituent. orgosolver.com Consequently, these positions are more susceptible to attack by an electrophile. libretexts.org For this compound, the directing effects of both groups must be considered. The methoxy group is a strong ortho, para-director. libretexts.org Similarly, the methoxymethoxy group also directs incoming electrophiles to the ortho and para positions. The interplay between these two activating groups determines the final regioselectivity of the substitution.

In contrast, electron-withdrawing groups, such as nitro (-NO2) or carbonyl groups, deactivate the ring towards EAS and direct incoming electrophiles to the meta position. orgosolver.com The halogens are an exception; they are deactivating yet direct ortho and para. libretexts.org

Methoxymethyl (MOM) Ether Cleavage and Deprotection Mechanisms

The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functions due to its stability under various conditions, including strongly basic and weakly acidic media. acs.orgnih.gov However, its removal, or deprotection, often requires specific and sometimes harsh conditions.

Acid-Catalyzed Hydrolysis and Related Protocols

The most common method for cleaving MOM ethers is through acid-catalyzed hydrolysis. adichemistry.com This process typically involves treating the MOM-protected compound with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) in the presence of water. masterorganicchemistry.comyoutube.com The mechanism begins with the protonation of the ether oxygen, which converts the ether into a better leaving group. masterorganicchemistry.comyoutube.com Subsequent nucleophilic attack by water leads to the formation of a hemiacetal, which then decomposes to yield the deprotected alcohol, formaldehyde (B43269), and methanol. youtube.comyoutube.com

While effective, strongly acidic conditions can be detrimental to other acid-sensitive functional groups within a molecule. acs.orgnih.gov Therefore, milder protocols have been developed.

Lewis Acid-Mediated Deprotection Strategies (e.g., ZnBr2, Zn(OTf)2, BiCl3)

Lewis acids offer an alternative pathway for MOM ether deprotection, often under milder conditions than Brønsted acids. wikipedia.org Reagents like zinc bromide (ZnBr2), zinc triflate (Zn(OTf)2), and bismuth trichloride (B1173362) (BiCl3) have proven effective. rsc.orgresearchgate.netscispace.com

A study demonstrated a rapid and efficient deprotection of various MOM ethers using a combination of ZnBr2 and n-propylthiol (n-PrSH), achieving high yields and selectivity in under ten minutes. researchgate.netscispace.com This method was successful for primary, secondary, and tertiary alcohols, as well as phenol (B47542) derivatives, and was compatible with other protecting groups. researchgate.netscispace.com The proposed mechanism involves the coordination of ZnBr2 to the oxygen of the MOM group, which facilitates the formation of an oxonium cation. thieme-connect.com

Bismuth trichloride (BiCl3) has also been utilized for the cleavage of MOM ethers and esters, providing good yields for a range of substrates. rsc.org Theoretical studies suggest that water plays a crucial role in facilitating the cleavage of the MOM group when using BiCl3. rsc.org

Heterogeneous Catalysis in MOM Ether Deprotection (e.g., Silica-Supported Sodium Hydrogen Sulfate)

To simplify product purification and catalyst removal, heterogeneous catalysts have been developed for MOM deprotection. A notable example is silica-supported sodium hydrogen sulfate (B86663) (NaHSO4·SiO2). acs.orgorganic-chemistry.orgnih.gov This solid acid catalyst offers a simple, efficient, and chemoselective method for cleaving phenolic MOM ethers at room temperature. acs.orgorganic-chemistry.orgnih.gov

The procedure involves stirring the MOM ether with the catalyst in a solvent like dichloromethane (B109758). organic-chemistry.org The reaction is typically fast, and the workup is straightforward, involving simple filtration to remove the catalyst. acs.orgorganic-chemistry.org This method is advantageous due to the use of an inexpensive, non-toxic, and reusable catalyst, and it has been shown to be compatible with multifunctional bioactive compounds. acs.orgorganic-chemistry.orgresearchgate.netresearchgate.netnih.gov The catalyst is prepared by impregnating silica (B1680970) gel with an aqueous solution of sodium hydrogen sulfate followed by drying. nih.gov

Palladium-Catalyzed Deprotection Methodologies

While less common for MOM ethers compared to other protecting groups, palladium-catalyzed methods have been explored. These methodologies often involve specific substrates or reaction conditions. Further research in this area could expand the toolkit for selective MOM deprotection.

Radical Cation Formation and Fragmentation Analysis

The study of radical cations provides crucial insights into the electronic structure and reactivity of molecules upon one-electron oxidation. For aromatic compounds like this compound, the formation of a radical cation can be achieved through methods such as photosensitization (electron transfer). The subsequent fragmentation of this transient species can reveal information about bond stabilities and the distribution of spin and charge.

While direct experimental studies on the radical cation of this compound are not extensively documented in the provided research, valuable inferences can be drawn from investigations into structurally related compounds, particularly those with meta-methoxy substituents. The presence of a methoxy group at the meta position has a discernible, though less pronounced, effect on the stability and fragmentation pathways of radical cations compared to para substitution. cdnsciencepub.com

For instance, in studies of arylalkanes and arylalkenes, a meta-methoxy group has a smaller impact on the reduction potential of the corresponding radical compared to a para-methoxy group. The reduction potential of the (3-methoxyphenyl)phenylmethyl radical is -1.16 V, which is very close to that of the unsubstituted diphenylmethyl radical. cdnsciencepub.com This suggests that the meta-methoxy group has a modest electronic influence on the radical center.

When a radical cation of a molecule containing a methoxy group undergoes carbon-carbon bond cleavage, the methoxy group can influence the outcome. The bond dissociation energy of the carbon-carbon bond adjacent to a methoxy group is lowered. For example, the C-C bond dissociation energy in ethyl methyl ether is approximately 25.9 kJ/mol lower than in ethane. cdnsciencepub.com This suggests that in the radical cation of this compound, cleavage of the bond between the benzene ring and the methoxymethoxy group, or within the methoxymethoxy group itself, could be significant fragmentation pathways.

Upon fragmentation of a radical cation, the resulting radical and carbocation fragments are formed, with the carbocation typically being the fragment with the lower oxidation potential. cdnsciencepub.com The oxidation potential of the methoxymethyl radical is notably low (-0.24 V). cdnsciencepub.com This implies that if a cleavage were to occur within the methoxymethoxy group of the this compound radical cation, the formation of a methoxymethyl carbocation would be a favorable process.

The mass spectrometry data for the related compound, 1-methoxy-3-(methoxymethyl)benzene, shows significant peaks at m/z 122 and 121, with the parent ion peak at m/z 152. nih.gov This fragmentation pattern suggests the loss of the methoxymethyl group, followed by the loss of a hydrogen atom, which is consistent with the principles of radical cation fragmentation.

Mechanistic Insights into Other Transformative Reactions

One important class of reactions for such electron-rich aromatic compounds is nucleophilic aromatic substitution (SNAr). Extensive kinetic investigations into SNAr reactions have revealed that the reaction mechanism can be highly dependent on the specific base used and the presence of additives. rsc.org For example, the use of different bases can lead to distinct concentration profiles of reactants and products, sometimes exhibiting sigmoidal curves. rsc.org This type of profile suggests an autocatalytic process, where a species generated during the reaction acts as a catalyst. rsc.org

Such detailed kinetic studies, which assess the feasibility of different reaction pathways, can be instrumental in elucidating complex reaction mechanisms. rsc.org This approach is particularly valuable when reaction intermediates are difficult to detect directly. rsc.org The insights gained from these types of studies can have significant implications for planning synthetic strategies for SNAr reactions, potentially leading to greener processes with higher yields. rsc.org

Furthermore, the discovery of new catalytic effects in related systems opens up possibilities for optimizing reaction conditions and designing novel chemical processes. rsc.org For a molecule like this compound, understanding how the interplay of substituents, reagents, and catalysts influences the reaction pathway is key to predicting and controlling its chemical transformations.

Advanced Spectroscopic and Computational Characterization of 1 Methoxy 3 Methoxymethoxy Benzene

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental to confirming the identity and purity of 1-Methoxy-3-(methoxymethoxy)benzene and for monitoring its transformations during chemical reactions. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular skeleton and the electronic environment of atoms, while mass spectrometry allows for the determination of the molecular weight and the elucidation of fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H and ¹³C NMR spectra offer insights into the connectivity of atoms and the electronic effects of the substituents on the benzene (B151609) ring.

The ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the protons of the methoxymethoxy group. The aromatic protons typically appear in the range of 6.5-7.5 ppm. The electron-donating nature of the ether groups increases the electron density on the benzene ring, generally shifting the signals of the ortho and para protons to a higher field (lower ppm) compared to unsubstituted benzene. The splitting patterns of these aromatic signals, governed by spin-spin coupling, would confirm the 1,3-disubstitution pattern. The methoxy group (O-CH₃) would present as a sharp singlet around 3.8 ppm, while the methoxymethoxy group would show two distinct singlets: one for the O-CH₂-O protons (around 5.2 ppm) and another for the O-CH₃ protons (around 3.5 ppm).

The ¹³C NMR spectrum provides information on the carbon framework. nih.gov The carbons of the benzene ring directly attached to the oxygen atoms are significantly deshielded and appear at lower fields (higher ppm values, typically >150 ppm) due to the electronegativity of oxygen. youtube.com The other aromatic carbons appear in the typical aromatic region of 100-140 ppm. The carbon of the methoxy group and the two distinct carbons of the methoxymethoxy group would be found at a higher field (lower ppm). youtube.com Analysis of these chemical shifts reveals the electronic distribution within the molecule, highlighting the influence of the oxygen-containing substituents.

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Ar-H (Protons on Benzene Ring) | ~6.5 - 7.3 | - |

| -O-CH₃ (Methoxy) | ~3.80 | ~55.5 |

| -O-CH₂-O- | ~5.15 | ~94.5 |

| -O-CH₂-O-CH₃ (Methoxymethyl) | ~3.48 | ~56.0 |

| Ar-C-O (C1, C3) | - | ~159.0, ~157.0 |

| Ar-C (C2, C4, C5, C6) | - | ~102.0 - 130.0 |

Note: The values in the table are estimates based on typical chemical shifts for similar functional groups and are for illustrative purposes.

Mass Spectrometry for Fragmentation Pathway Determination

Mass spectrometry (MS) of this compound, which has a molecular weight of approximately 168.19 g/mol , provides crucial information for its identification. nih.gov In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The analysis of these fragments helps to confirm the structure.

The mass spectrum would show a molecular ion peak at m/z 168. The fragmentation is dominated by cleavages of the ether linkages, which are characteristic of such compounds. libretexts.org Key fragmentation pathways would include:

Loss of a methoxymethyl radical (•CH₂OCH₃): This involves the cleavage of the aryl-oxygen bond, leading to a prominent fragment ion.

Loss of formaldehyde (B43269) (CH₂O): The methoxymethoxy group can undergo rearrangement and lose a neutral formaldehyde molecule.

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion, or loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ ion.

Benzylic-type cleavage: The primary cleavage is often the alpha-cleavage of the ether bond, leading to the loss of the methoxymethyl group. miamioh.edu

The resulting fragment ions provide a fingerprint that is unique to the molecule's structure.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 168 | [C₉H₁₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 153 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 138 | [M - CH₂O]⁺˙ | Loss of neutral formaldehyde from the methoxymethoxy group |

| 123 | [M - •CH₂OCH₃]⁺ | Cleavage of the methoxymethyl group |

| 95 | [C₆H₇O]⁺ | Further fragmentation of the benzene ring structure |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Molecular Orbital (MO) theory, provide a deeper, quantitative understanding of the electronic structure, stability, and reactivity of this compound.

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the molecule's ground-state geometry. nih.govresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT is invaluable for studying chemical reactions involving this molecule. By mapping the potential energy surface of a reaction, researchers can calculate the energies of reactants, products, and intermediates. A key application is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. dntb.gov.ua The calculated activation energy (the energy difference between the reactants and the transition state) is a critical parameter for predicting reaction rates. For instance, in studying electrophilic aromatic substitution on the benzene ring, DFT can determine the relative energies of the transition states for substitution at different positions, thereby predicting the regioselectivity of the reaction.

Molecular Orbital Theory and Electron Distribution Analysis

Molecular Orbital (MO) theory describes the electrons in a molecule as occupying a set of molecular orbitals that extend over the entire molecule. brsnc.inlibretexts.org For this compound, the π-system of the benzene ring is of particular interest. The six p-orbitals of the carbon atoms combine to form six π molecular orbitals: three bonding (π) and three anti-bonding (π*) orbitals. youtube.comyoutube.com In the ground state, the six π-electrons fill the three bonding orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy and shape of these orbitals are crucial for understanding the molecule's reactivity and electronic properties. The electron-donating methoxy and methoxymethoxy groups increase the energy of the HOMO, making the molecule more susceptible to attack by electrophiles. Computational software can visualize the HOMO and LUMO, showing their distribution across the molecule. researchgate.net The HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is also distributed over the ring system. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Intermolecular and Intramolecular Interactions (e.g., Lone Pair-π Interactions)

The structure and properties of this compound are influenced by subtle non-covalent interactions. Intramolecularly, a key interaction is the lone pair-π (lp-π) interaction. The oxygen atoms of both the methoxy and methoxymethoxy substituents possess lone pairs of electrons in p-type orbitals. These lone pairs can overlap with the π-system of the benzene ring. canada.ca

This lp-π interaction is a form of electron delocalization where the oxygen lone pair donates electron density into the aromatic ring. This has two main consequences:

Electronic Effect: It increases the electron density on the benzene ring, particularly at the ortho and para positions relative to the substituents. This activates the ring towards electrophilic substitution.

Conformational Preference: These interactions can influence the preferred orientation (conformation) of the methoxy and methoxymethoxy groups relative to the plane of the benzene ring. The planarity or non-planarity of these groups is a balance between steric hindrance and the stabilizing effect of the lp-π conjugation.

Computational studies can quantify the strength of these interactions and predict the most stable conformations of the molecule. Intermolecularly, weak van der Waals forces and dipole-dipole interactions will govern the packing of the molecules in the solid state and their behavior in solution.

Structure Reactivity Relationships and Substituent Effects in Aromatic Methoxymethyl Ethers

Electronic Effects of Substituents on Aromatic Ring Activation and Deactivation

The methoxy (B1213986) group (-OCH3) and the methoxymethoxy group (-OCH2OCH3) are both classified as strong activating groups. minia.edu.eglibretexts.org Their influence stems from the dual electronic effects they exert on the aromatic ring.

Inductive Effect: Oxygen is a highly electronegative atom, and it withdraws electron density from the benzene (B151609) ring through the sigma (σ) bond. stackexchange.comvaia.com This inductive effect, by itself, deactivates the ring by making it more electron-poor. libretexts.org

Resonance Effect: The oxygen atom directly attached to the ring in both substituents possesses lone pairs of electrons. These electrons can be delocalized into the aromatic π-system through resonance (p-π conjugation). stackexchange.comvaia.comlibretexts.org This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the substituent. vaia.comorgosolver.com

For alkoxy groups like methoxy and methoxymethoxy, the electron-donating resonance effect is significantly stronger and outweighs the electron-withdrawing inductive effect. stackexchange.comlibretexts.org The net result is a substantial increase in the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.orglibretexts.org For example, a methoxy group can increase the reaction rate by a factor of about ten thousand. msu.edulibretexts.org

In 1-methoxy-3-(methoxymethoxy)benzene, both substituents are activating and direct incoming electrophiles to the positions ortho and para to themselves.

The methoxy group at C1 directs to positions C2, C4, and C6.

The methoxymethoxy group at C3 directs to positions C2, C4, and C6.

The directing effects of the two groups are therefore synergistic, strongly activating positions 2, 4, and 6 for electrophilic attack. The meta positions (relative to a single substituent) are generally deactivated compared to benzene. vaia.comwikipedia.org

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Ring | Directing Influence |

|---|---|---|---|---|

| 1-Methoxy (-OCH3) | Electron-Withdrawing (Deactivating) | Strongly Electron-Donating (Activating) | Strongly Activating | Ortho, Para (Positions 2, 4, 6) |

| 3-Methoxymethoxy (-OCH2OCH3) | Electron-Withdrawing (Deactivating) | Strongly Electron-Donating (Activating) | Strongly Activating | Ortho, Para (Positions 2, 4, 6) |

Steric Hindrance Considerations in Directed Reactions

While electronic effects determine the positions of highest reactivity, steric hindrance plays a crucial role in the final product distribution of a reaction. Steric hindrance refers to the spatial crowding around a reaction site, which can impede the approach of a reactant. The size of both the substituent already on the ring and the incoming electrophile are critical factors. libretexts.org

In this compound, the three electronically activated positions (C2, C4, and C6) are not sterically equivalent.

Position C2: This position is located between the methoxy and methoxymethoxy groups. It is the most sterically hindered position.

Position C4: This position is ortho to the methoxymethoxy group and para to the methoxy group. It experiences steric hindrance primarily from the adjacent, bulkier methoxymethoxy group.

Position C6: This position is ortho to the methoxy group and para to the methoxymethoxy group. It is generally considered the least sterically hindered of the three activated positions.

The methoxymethoxy group (-OCH2OCH3) is significantly bulkier than the methoxy group (-OCH3). Consequently, electrophilic attack is more likely to occur at the less crowded positions. For instance, in reactions involving large electrophiles, such as in Friedel-Crafts acylation, substitution is expected to favor positions C6 and C4 over the highly congested C2 position. Research has shown that steric hindrance from a 1-methoxy group can be sufficient to prevent a reaction at the adjacent C2 position. researchgate.net This effect would be even more pronounced with the larger methoxymethoxy group at C3 influencing the C2 and C4 sites.

| Position | Electronic Activation | Relative Steric Hindrance | Favored for... |

|---|---|---|---|

| C2 | Strong (Ortho to both groups) | High (Between both groups) | Small electrophiles |

| C4 | Strong (Ortho to -OCH2OCH3, Para to -OCH3) | Moderate (Adjacent to bulky -OCH2OCH3) | Medium to large electrophiles |

| C6 | Strong (Ortho to -OCH3, Para to -OCH2OCH3) | Low (Adjacent to smaller -OCH3) | Large electrophiles |

Comparative Analysis of Positional Isomers and Analogues

To fully appreciate the structure-reactivity relationship of this compound, it is useful to compare it with its positional isomers and a key structural analogue, 1,3-dimethoxybenzene.

The primary distinction between this compound and its analogue, 1,3-dimethoxybenzene, lies in the steric bulk of the substituents. Both compounds feature two strongly activating, ortho, para-directing groups in a 1,3- (or meta) relationship, which synergistically activate the C2, C4, and C6 positions. nih.gov However, the increased size of the methoxymethoxy group compared to a methoxy group can lead to different product ratios in reactions sensitive to steric effects. For a given electrophilic substitution, this compound would be expected to yield a higher proportion of substitution at the less-hindered C6 position compared to 1,3-dimethoxybenzene.

The positional isomers of this compound exhibit markedly different reactivity patterns due to the varied interplay of electronic and steric effects.

| Isomer | Key Feature | Activated Positions | Steric Considerations |

|---|---|---|---|

| 1-methoxy-2-(methoxymethoxy)benzene (Ortho) | Adjacent activating groups | C3, C4, C5, C6 | High steric hindrance between the two substituents may inhibit planarity and block adjacent sites (C3, C6) for incoming groups. |

| This compound (Meta) | Synergistic activation of common positions | C2, C4, C6 | Directing effects are reinforcing. Steric hindrance dictates preference among the three highly activated sites. |

| 1-methoxy-4-(methoxymethoxy)benzene (Para) | Opposing activating groups | C2, C3, C5, C6 (all ortho to a group) | All potential substitution sites are electronically activated. Steric hindrance is lower overall compared to the ortho and meta isomers. |

Future Directions and Emerging Research Avenues for 1 Methoxy 3 Methoxymethoxy Benzene Chemistry

Exploration of Sustainable and Green Synthetic Methodologies

The synthesis of 1-methoxy-3-(methoxymethoxy)benzene and its precursors traditionally relies on methods that can involve hazardous reagents and generate significant waste. A major future direction is the development of more sustainable and green synthetic protocols. This involves rethinking the entire synthetic pathway, from starting materials to the final product.

A key area of focus is the replacement of toxic reagents used for the methoxymethylation (MOM) protection of the phenolic hydroxyl group. Historically, chloromethyl methyl ether (MOM-Cl) has been widely used, but its carcinogenic properties have necessitated the search for safer alternatives. google.com Research into greener alternatives is a significant trend. One promising approach is the use of dimethoxymethane (B151124), a less hazardous reagent, for the preparation of methoxymethyl ethers of phenols. google.com

Electrochemical methods represent a frontier in green chemistry for the synthesis of MOM ethers. rsc.orgresearchgate.net An electrochemical approach for the methoxymethylation of alcohols and phenols has been developed, offering a safe, cost-effective, and highly efficient alternative. rsc.orgresearchgate.net This method avoids the use of toxic reagents and minimizes waste, aligning with the principles of green chemistry.

Another avenue for greening the synthesis is the use of eco-friendly catalysts and solvents. For the anisole (B1667542) moiety, the use of dimethyl carbonate (DMC) in the presence of a recyclable FeHYmmm zeolite catalyst presents a green method for the methylation of phenols. sciforum.net This process avoids the use of toxic methyl halides. Furthermore, the principles of green chemistry advocate for the use of renewable feedstocks. organic-chemistry.org Future research could explore the synthesis of the benzene (B151609) core of this compound from biomass-derived sources, further reducing the environmental footprint of its production.

Table 1: Comparison of Traditional and Green Reagents for Methoxymethylation

| Reagent | Advantages | Disadvantages | Green Chemistry Relevance |

| Chloromethyl methyl ether (MOM-Cl) | Effective and well-established | Carcinogenic, requires careful handling | Poor |

| Dimethoxymethane | Readily available, less hazardous than MOM-Cl | Requires specific catalytic conditions | Good |

| Electrochemical Methods | Avoids toxic reagents, high efficiency, safe | Requires specialized equipment | Excellent |

Development of Highly Selective Catalytic Transformations

The development of highly selective catalytic transformations involving this compound is crucial for its efficient use in complex molecule synthesis. The presence of two different ether linkages (a methyl ether and a methoxymethyl ether) offers opportunities for selective functionalization, provided that catalysts with high chemoselectivity can be developed.

Future research will likely focus on catalyst systems that can differentiate between the methoxy (B1213986) and methoxymethoxy groups, or that can direct reactions to specific positions on the aromatic ring. For instance, directed ortho-metalation of MOM-protected phenols is a known strategy, but improving the catalytic efficiency and functional group tolerance remains an active area of research. acs.orgnih.gov

The selective cleavage of the C–O bonds in the ether groups is another important transformation. While MOM ethers are generally robust, methods for their chemoselective deprotection in the presence of other sensitive groups are highly valuable. nih.govorganic-chemistry.org Conversely, the development of catalysts for the selective functionalization of the C–O bond of the methoxy group, which is typically less reactive, would open up new synthetic possibilities. researchgate.net Research into transition-metal-catalyzed cross-coupling reactions of less-activated phenol (B47542) derivatives is a rapidly advancing field that could provide new tools for modifying the this compound scaffold. researchgate.net

Table 2: Examples of Catalytic Transformations for Aryl Ethers

| Transformation | Catalyst System | Substrate Scope | Potential Application for this compound |

| ortho-Prenylation of MOM-protected phenols | Catalytic ZnCl2 | MOM-protected phenols | Introduction of substituents at the C2 or C6 position. nih.gov |

| Chemoselective Deprotection of Phenolic MOM Ethers | Silica-supported sodium hydrogen sulfate (B86663) | Phenolic MOM ethers | Selective unmasking of the hydroxyl group. organic-chemistry.org |

| Friedel–Crafts Acylation | AlCl3 | Methoxybenzene derivatives | Acylation of the aromatic ring. nih.gov |

| C–O Functionalization | Nickel or Palladium complexes | Less-activated phenol derivatives | Direct replacement or modification of the ether groups. researchgate.net |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and in silico drug design methodologies are set to play a pivotal role in the future of this compound chemistry. These tools can be used to design novel derivatives with specific, tailored reactivity and biological activity, thereby accelerating the discovery process and reducing the need for extensive empirical screening. youtube.com

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of this compound derivatives with their chemical or biological properties. researchgate.netnih.govufv.br By analyzing these models, researchers can predict the activity of yet-to-be-synthesized compounds and prioritize the synthesis of those with the most promising profiles. nih.gov This approach is particularly valuable in fields like medicinal chemistry, where this compound can serve as a scaffold for the development of new therapeutic agents. google.com

Molecular docking simulations can be used to predict how derivatives of this compound might bind to biological targets such as enzymes or receptors. This allows for the rational design of molecules with enhanced potency and selectivity. nih.govnih.gov Furthermore, computational methods can be used to predict the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery pipeline.

Integration into Automated Synthesis Platforms

The integration of the synthesis and application of this compound into automated platforms is a key future direction that promises to significantly accelerate research and development. researchgate.netresearchgate.net Automated synthesis platforms can perform a large number of reactions in parallel, allowing for the rapid screening of reaction conditions, catalysts, and substrates. imperial.ac.ukchemspeed.com

Flow chemistry, a technique where reactions are run in continuous-flow reactors, is particularly well-suited for automation and offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and easier scalability. rsc.orgacs.org The synthesis of this compound itself, as well as its subsequent elaboration into more complex molecules, can be adapted to flow chemistry systems. nih.govacs.org This not only increases efficiency but also allows for the safe handling of hazardous reagents and intermediates.

By combining automated synthesis with high-throughput analysis techniques, researchers can create a closed-loop system where reaction outcomes are rapidly assessed, and the information is used to guide the next round of experiments. This data-driven approach to chemical synthesis will enable the rapid optimization of reactions involving this compound and the efficient discovery of new derivatives with desired properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methoxy-3-(methoxymethoxy)benzene?

- Methodology :

- Suzuki-Miyaura Coupling : Utilize aryl halides (e.g., 3-bromo-1-methoxybenzene) with methoxymethoxyboronic acid derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF/water (80:20) at 80°C for 12–24 hours .

- Protection/Deprotection Strategies : Introduce the methoxymethoxy (MOM) group via nucleophilic substitution using chloromethyl methyl ether (MOMCl) under basic conditions (e.g., K₂CO₃ in DMF) at 0–25°C. Subsequent deprotection can be achieved with HCl in methanol .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the structure of this compound be confirmed spectroscopically?

- Analytical Techniques :

- ¹H NMR : Expect signals for aromatic protons (δ 6.7–7.3 ppm, splitting patterns depend on substitution), methoxy groups (δ ~3.3–3.8 ppm, singlet for OCH₃ and OCH₂O), and coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) .

- ¹³C NMR : Aromatic carbons (δ 110–160 ppm), methoxy carbons (δ ~55–60 ppm) .

- MS (ESI) : Molecular ion peak [M+H]⁺ at m/z 197.1 (calculated for C₉H₁₂O₃). Fragmentation peaks may include loss of methoxymethoxy (-60 Da) .

Advanced Research Questions

Q. How does the methoxymethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Electronic Effects :

- The methoxymethoxy group is a strong electron-donating group (EDG) due to resonance (+R effect), directing incoming electrophiles to the para and ortho positions relative to itself. Computational studies (e.g., DFT) can map electron density distribution to predict reactivity .

- Experimental Validation : Compare nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) outcomes with model compounds lacking the MOM group. Analyze product ratios via HPLC or NMR .

Q. What catalytic systems optimize cross-coupling reactions involving this compound?

- Catalyst Screening :

- Test palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) with ligands (XPhos, SPhos) in Heck or Sonogashira couplings. For example, coupling with terminal alkynes (e.g., phenylacetylene) in the presence of CuI and a base (Et₃N) at 60–80°C .

- Optimization Metrics : Track yield (GC-MS), turnover number (TON), and selectivity (HPLC).

Methodological Challenges

Q. How to resolve contradictions in reported synthetic yields for derivatives of this compound?

- Root Cause Analysis :

- Reagent Purity : Ensure boronic acids (e.g., 3-(methoxymethoxy)phenylboronic acid) are anhydrous and free from deprotection .

- Reaction Conditions : Compare solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loading across studies .

- Case Study : A 20% yield discrepancy in Suzuki coupling could arise from trace water in solvents, which deactivates the catalyst. Use molecular sieves or rigorous drying protocols .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .

- Storage : Store in amber glass under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture ingress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.